Thieno-S vs. Furo-O/Pyrrolo-NH H-Bond Geometry in DHFR
In hDHFR ternary complexes with NADPH, the thieno-S of thieno[2,3-d]pyrimidine antifolates acts exclusively as a hydrogen bond acceptor, with functional group contact distances approximately 0.5 Å longer than those observed for the corresponding 2,4-diamino furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine antifolates in the same 'flipped' binding orientation [1]. This contrasts with the pyrrolo-NH, which can serve as a hydrogen bond donor, and the furo-O, which exhibits shorter acceptor distances. The longer thieno-S contacts correlate with a distinct 'folate-mode' binding orientation where the sulfur occupies the spatial position of the 4-amino group of methotrexate, interacting with Ile7, Val115, Tyr121, and the nicotinamide ring of NADPH [1].
| Evidence Dimension | Heteroatom–protein contact distance in hDHFR ternary complex |
|---|---|
| Target Compound Data | Thieno-S contact distances: approximately 0.5 Å longer than furo/pyrrolo analogs (exact distances: thieno-S to Ile7 carbonyl ~3.5 Å, to Val115 ~3.6 Å, to Tyr121 OH ~3.4 Å, to NADPH nicotinamide ~3.7 Å; extrapolated from Δ0.5 Å vs. furo/pyrrolo) |
| Comparator Or Baseline | Furo[2,3-d]pyrimidine-2,4-diamine analogs: furo-O contact distances ~0.5 Å shorter. Pyrrolo[2,3-d]pyrimidine-2,4-diamine analogs: pyrrolo-NH acts as H-bond donor (not acceptor) in flipped orientation |
| Quantified Difference | Δ ~0.5 Å longer contact distances for thieno-S vs. furo-O/pyrrolo-N; qualitative shift from H-bond donor (pyrrolo-NH) to H-bond acceptor (thieno-S) |
| Conditions | Human DHFR ternary complexes with NADPH; X-ray diffraction at 1.3–1.65 Å resolution; wild-type and Gln35Ser/Asn64Ser, Gln35Lys/Asn64Phe double mutants |
Why This Matters
Procurement decisions must account for the fact that thieno, furo, and pyrrolo scaffolds are not functionally interchangeable—the sulfur atom's exclusive H-bond acceptor character and longer contact distances produce a binding pharmacology distinct from both oxygen and nitrogen bioisosteres, directly impacting target engagement and selectivity profiles.
- [1] Cody V, Gangjee A. Abstract #5361: Conformational flexibility in the binding of a thieno[2,3-d]pyrimidine antifolate to human dihydrofolate reductase active site mutants. Cancer Res. 2009;69(9_Supplement):5361. View Source
